

Spectroscopic Profile of N-Boc-Cyclopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-Cyclopropylamine**

Cat. No.: **B144350**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-cyclopropylamine**, a key building block in medicinal chemistry. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to assist in the synthesis and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Boc-cyclopropylamine**. It is important to note that some of the presented data is based on predictions and data from closely related structures due to the limited availability of experimentally derived spectra for this specific compound in public databases.

Table 1: ¹H NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ ppm)	Multiplicity	Notes
Cyclopropyl CH ₂	0.37 - 0.79	m	Four protons on the cyclopropyl ring.
Boc C(CH ₃) ₃	1.64	s	Nine equivalent protons of the tert-butyl group.
Cyclopropyl CH	2.18 - 2.41	m	One proton on the cyclopropyl ring attached to nitrogen.

Predicted data obtained from iChemical for a 400 MHz spectrum in CDCl₃.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Assignment	Expected Chemical Shift (δ ppm)	Notes
Cyclopropyl CH ₂	~5-15	Two equivalent carbons on the cyclopropyl ring.
Cyclopropyl CH	~20-30	Carbon attached to the nitrogen.
Boc C(CH ₃) ₃	~28	Three equivalent methyl carbons of the tert-butyl group.
Boc C(CH ₃) ₃	~80	Quaternary carbon of the tert-butyl group.
Carbonyl C=O	~155	Carbonyl carbon of the Boc protecting group.

Expected chemical shifts are based on typical values for similar N-Boc protected amines and cyclopropyl moieties.

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~3300	Medium	N-H Stretch
~2975	Strong	C-H Stretch (Aliphatic)
~1700	Strong	C=O Stretch (Carbamate)
~1500	Medium	N-H Bend
~1160	Strong	C-O Stretch

Expected vibrational frequencies are based on characteristic absorption bands for N-Boc protected amines.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
157	-	[M] ⁺ (Molecular Ion)
101	-	[M - C ₄ H ₈] ⁺
57	-	[C ₄ H ₉] ⁺ (tert-butyl cation)

Predicted fragmentation pattern based on the structure of **N-Boc-cyclopropylamine**.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **N-Boc-cyclopropylamine** are provided below. These protocols are based on established procedures for the N-Boc protection of primary amines and standard spectroscopic techniques.

Synthesis of N-Boc-Cyclopropylamine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of cyclopropylamine.

Materials:

- Cyclopropylamine

- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve cyclopropylamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask.
- Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- If a water-miscible solvent was used, remove it under reduced pressure.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

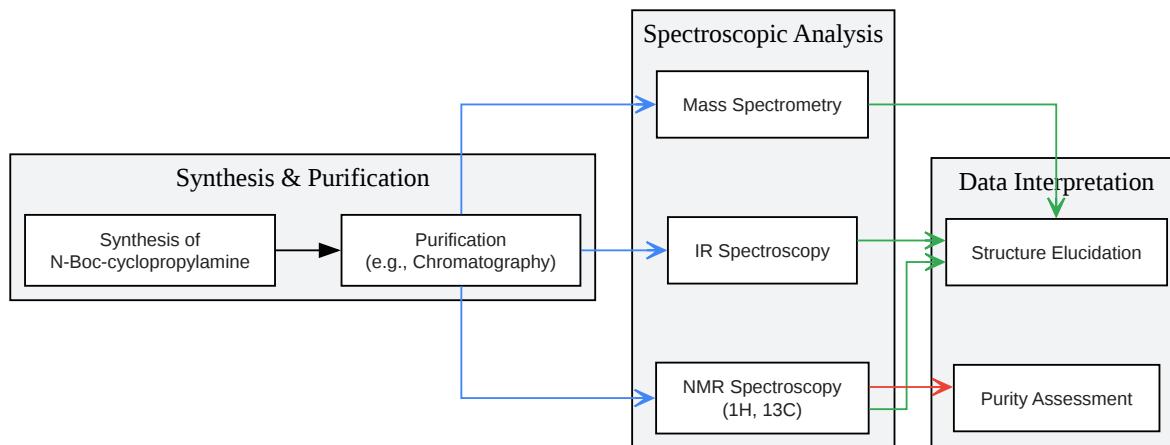
- Filter and concentrate the solution under reduced pressure to yield the crude **N-Boc-cyclopropylamine**.
- Purify the product by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

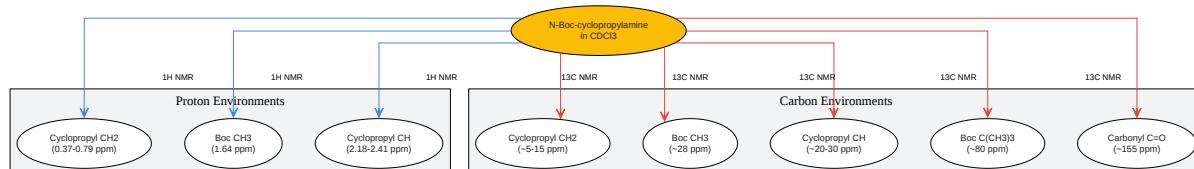
- Sample Preparation: Dissolve approximately 5-10 mg of **N-Boc-cyclopropylamine** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of neat **N-Boc-cyclopropylamine** can be placed directly on a diamond ATR crystal for analysis. Alternatively, a thin film can be prepared between two NaCl or KBr plates.
- Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **N-Boc-cyclopropylamine** in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).


Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **N-Boc-cyclopropylamine**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Logical relationship of NMR signals to the molecular structure of **N-Boc-cyclopropylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-Cyclopropylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144350#n-boc-cyclopropylamine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com